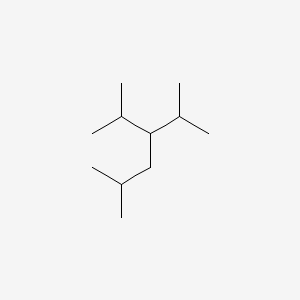

2,5-Dimethyl-3-isopropylhexane

Description

Contextualization within Organic Chemistry and Hydrocarbon Families

Alkanes, composed solely of carbon and hydrogen atoms with single bonds, are categorized into linear (straight-chain), branched, and cyclic structures. longdom.org Branched alkanes are isomers of linear alkanes, meaning they share the same molecular formula but differ in the connectivity of their atoms. This structural isomerism leads to significant variations in their physical and chemical properties. longdom.org

2,5-Dimethyl-3-isopropylhexane, with the chemical formula C11H24, is a prime example of a highly branched alkane. nih.govguidechem.com Its structure consists of a six-carbon hexane (B92381) chain with two methyl groups at positions 2 and 5, and an isopropyl group at position 3. nih.govguidechem.com This arrangement results in a compact, sterically hindered molecule that serves as an important subject of study.

Table 1: Properties of 2,5-Dimethyl-3-isopropylhexane

| Property | Value |

|---|---|

| Molecular Formula | C11H24 nih.govguidechem.com |

| Molecular Weight | 156.31 g/mol nih.govguidechem.com |

| IUPAC Name | 2,5-dimethyl-3-propan-2-ylhexane nih.gov |

| Boiling Point | 170°C chemicalbook.com |

| Melting Point | -57.06°C (estimate) chemicalbook.com |

| Density | 0.7500 g/cm³ chemicalbook.com |

Importance of Branched Alkanes in Advanced Chemical Studies

The study of branched alkanes is crucial for several areas of chemical research, from fundamental understanding of molecular stability to the development of high-performance fuels. The "alkane branching effect" describes the observation that more highly branched alkanes are generally more stable than their linear isomers. researchgate.net This increased stability is not due to the avoidance of steric repulsion, but rather to stabilizing electronic effects known as geminal sigma-to-sigma* delocalization. researchgate.net

Highly branched alkanes like 2,5-Dimethyl-3-isopropylhexane are invaluable as model compounds for studying complex hydrocarbon systems. plymouth.ac.uk Their well-defined structures allow researchers to isolate and investigate specific structural features and their influence on properties like boiling point, viscosity, and reactivity. longdom.orggithub.io In the context of petroleum chemistry, understanding the behavior of such branched structures is essential, as they are significant components of the "Unresolved Complex Mixture" (UCM) found in crude oil. plymouth.ac.uk By synthesizing and studying model compounds, chemists can better understand the composition and environmental fate of petroleum products. plymouth.ac.uk Furthermore, branched alkanes are critical in the formulation of gasoline, as they generally have higher octane (B31449) ratings than their straight-chain counterparts, leading to more efficient combustion. researchgate.net

The synthesis of highly branched alkanes presents considerable challenges to organic chemists. jst.go.jpnih.gov Steric hindrance around the crowded carbon centers often impedes the formation of new carbon-carbon bonds, leading to low reaction yields and the formation of undesired side products. tandfonline.com For instance, the synthesis of long-chain alkanes with multiple branching points can be hampered by the low solubility of reaction intermediates. jst.go.jpnih.govtandfonline.com

Despite these difficulties, the motivation to develop efficient synthetic routes remains high. The ability to create precisely structured branched alkanes is crucial for producing renewable fuels and for fundamental research into the properties of these molecules. researchgate.net Synthetic methods often involve multi-step processes, such as Grignard reactions to create tertiary alcohols followed by dehydration and hydrogenation. plymouth.ac.uk Other approaches include the use of dithiane chemistry to build complex carbon skeletons. jst.go.jpnih.gov The ongoing development of novel catalytic systems and synthetic strategies is a key area of research aimed at overcoming the challenges associated with constructing these sterically demanding molecules. researchgate.net

Structure

3D Structure

Properties

CAS No. |

61868-66-4 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,5-dimethyl-3-propan-2-ylhexane |

InChI |

InChI=1S/C11H24/c1-8(2)7-11(9(3)4)10(5)6/h8-11H,7H2,1-6H3 |

InChI Key |

QKICRGDGSLQROM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(C)C)C(C)C |

Origin of Product |

United States |

Structural Elucidation and Isomerism of 2,5 Dimethyl 3 Isopropylhexane

Stereochemical Considerations for 2,5-Dimethyl-3-isopropylhexane

Conformational Analysis and its Impact on Molecular Geometry

The spatial arrangement of atoms in a molecule, known as its conformation, plays a crucial role in determining its physical and chemical properties. For a highly branched and sterically congested molecule like 2,5-Dimethyl-3-isopropylhexane, the interplay of torsional strain and steric hindrance dictates its preferred three-dimensional structure. The rotation around the various carbon-carbon single bonds gives rise to a multitude of conformational isomers, or conformers, each with a distinct potential energy.

The central C3-C4 bond of the hexane (B92381) backbone is of particular interest for conformational analysis. Rotation around this bond significantly alters the relative positions of the bulky isopropyl group at C3 and the isobutyl group (comprising C4, C5, and the two methyl groups at C5). To minimize steric repulsion between these large substituents, the molecule will predominantly adopt a staggered conformation where these groups are positioned as far apart as possible.

Specifically, an anti-periplanar arrangement, where the isopropyl group on C3 and the isobutyl group on C4 are positioned at a dihedral angle of approximately 180°, would represent the lowest energy conformation. This arrangement minimizes the van der Waals repulsion that would occur if these bulky groups were in closer proximity, such as in a gauche conformation (dihedral angle of ~60°) or an eclipsed conformation (dihedral angle of 0°). The eclipsed conformations are significantly destabilized due to both torsional strain from the eclipsing of bonds and severe steric clashes between the large substituents.

The presence of the numerous methyl groups further complicates the conformational landscape. Rotations around the C2-C3 and C4-C5 bonds also lead to various staggered and eclipsed arrangements. The molecule will orient itself to minimize gauche interactions between adjacent methyl groups and between methyl groups and the main carbon chain. For instance, the isopropyl group itself will adopt a conformation that minimizes steric interactions between its own methyl groups and the hexane backbone.

Interactive Data Table: Estimated Molecular Geometry of 2,5-Dimethyl-3-isopropylhexane (Lowest Energy Conformer)

| Parameter | Atoms Involved | Estimated Value |

| Bond Lengths | ||

| C-C (average) | All carbon-carbon bonds | 1.54 Å |

| C-H (average) | All carbon-hydrogen bonds | 1.09 Å |

| Bond Angles | ||

| C2-C3-C4 | Carbon backbone | ~112° |

| C3-C4-C5 | Carbon backbone | ~112° |

| H-C-H (methyl) | Methyl groups | ~109.5° |

| C-C-H | Various | ~109.5° |

| Key Dihedral Angle | ||

| C2-C3-C4-C5 | Torsion around the central bond | ~180° (anti-periplanar) |

Note: The values in this table are estimations based on theoretical principles and data from analogous molecules. They serve to illustrate the expected molecular geometry resulting from conformational preferences.

Spectroscopic Characterization and Advanced Analytical Techniques for Branched Alkanes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mixture Analysis

NMR spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, including highly branched alkanes. It provides information on the chemical environment of individual nuclei, enabling the determination of connectivity and stereochemistry.

Application of 1D (e.g., ¹H, ¹³C) and 2D NMR (e.g., DQF-COSY) for Highly Branched Systems

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers a primary assessment of the types and numbers of different hydrogen and carbon atoms in a molecule. researchgate.net For a complex branched alkane such as 2,5-Dimethyl-3-isopropylhexane, the ¹H NMR spectrum would exhibit a series of overlapping multiplets in the aliphatic region, corresponding to the various methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. Similarly, the ¹³C NMR spectrum would display distinct signals for each chemically non-equivalent carbon atom, with their chemical shifts providing clues about their local electronic environment and degree of substitution.

However, due to the significant signal overlap in 1D spectra of highly branched systems, two-dimensional (2D) NMR techniques are often essential for complete structural assignment. researchgate.net Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) is a powerful 2D NMR experiment that reveals scalar coupling networks between protons, typically those separated by two or three bonds (²JHH and ³JHH). nih.govacs.org By analyzing the cross-peaks in a DQF-COSY spectrum, it is possible to trace the connectivity of protons through the carbon skeleton, thereby assembling the molecular structure piece by piece. nih.govacs.org This technique is particularly valuable for discriminating between different branched isomers in a mixture. nih.govacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dimethyl-3-isopropylhexane (Note: These are estimated values and may vary depending on the solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1, C6 (CH₃) | ~0.85-0.95 | ~22-25 |

| C2, C5 (CH) | ~1.5-1.7 | ~30-35 |

| C3 (CH) | ~1.8-2.0 | ~40-45 |

| C4 (CH₂) | ~1.1-1.3 | ~25-30 |

| Isopropyl CH | ~1.7-1.9 | ~30-35 |

| Isopropyl CH₃ | ~0.85-0.95 | ~20-23 |

In Situ NMR Characterization of Branched Hydrocarbons in Complex Environments

A significant advancement in NMR spectroscopy is its application to the in situ characterization of chemical processes, providing real-time information about reaction intermediates and products within their native environments. nih.govacs.org For branched hydrocarbons, this is particularly relevant in the context of catalysis and petrochemistry. nih.gov For instance, NMR can be used to monitor the formation and evolution of branched alkanes during Fischer-Tropsch synthesis or catalytic cracking. nih.gov

The primary challenge for in situ NMR in heterogeneous systems, such as within the pores of a catalyst, is the significant line broadening caused by magnetic field inhomogeneities. nih.govacs.org This broadening can obscure the fine spectral details necessary for structural identification in 1D NMR. nih.gov However, 2D NMR techniques like DQF-COSY can overcome this limitation. nih.govacs.org By analyzing the projections of 2D DQF-COSY spectra, high-resolution information can be retained even in these challenging environments, allowing for the identification and quantification of branched species. nih.govnih.gov

Quantitative Analysis of Branching Extent and Nature using NMR

NMR spectroscopy is inherently quantitative, as the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.gov This principle allows for the precise determination of the relative amounts of different components in a mixture, as well as the degree and nature of branching within a hydrocarbon sample. nih.govemerypharma.com

For instance, by carefully integrating the signals corresponding to methyl, methylene, and methine groups in a ¹H or ¹³C NMR spectrum, one can calculate the average chain length and the number of branches per molecule. nih.govacs.org In complex mixtures, a partial least-squares regression (PLSR) analysis can be applied to the NMR spectral data to estimate the mole percentage of various branched and linear alkanes. nih.govacs.org Studies have shown that this approach can achieve a root-mean-square error of prediction (RMSEP) of less than 3 mol % for the quantification of linear and monomethyl alkanes in mixtures. nih.govacs.org

Vibrational Spectroscopy (Raman and FTIR) in Conformational and Structural Investigations

Vibrational spectroscopy, encompassing both Raman and FTIR techniques, probes the vibrational modes of molecules. shu.ac.uk These techniques are highly sensitive to the local structure, conformation, and bonding within a molecule, providing complementary information to NMR. spectroscopyonline.com While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. labmanager.com

Analysis of Longitudinal Acoustic Mode (LAM) for Chain Length and Conformation

The Longitudinal Acoustic Mode (LAM) is a low-frequency vibrational mode observed in the Raman spectra of chain-like molecules, including alkanes. tsijournals.com This mode corresponds to an accordion-like stretching and compression of the entire carbon chain. tsijournals.com The frequency of the LAM-1 mode is inversely proportional to the length of the all-trans planar zigzag segment of the chain. tsijournals.com This relationship allows for the determination of chain length and the study of conformational order.

In branched alkanes, the introduction of side groups can perturb the LAM. However, theoretical calculations have shown that alkyl side chains have a relatively minor effect on the main chain LAM mode. tsijournals.com This suggests that LAM analysis can still provide valuable information about the extended chain segments in branched systems.

Symmetric C-C Stretching Mode Investigations and Correlation with Branching

The carbon-carbon (C-C) stretching vibrations in alkanes typically appear in the fingerprint region of the Raman and IR spectra (approximately 800-1200 cm⁻¹). While these bands are often weak in the IR spectra of simple alkanes, they can be more informative in the Raman spectra. orgchemboulder.com The frequencies of these modes are sensitive to the conformation of the carbon backbone and the presence of branching.

The ratio of the intensities of the asymmetric and symmetric CH₂ and CH₃ stretching bands in the FTIR spectrum can be used as a "branching factor" to characterize the degree of branching in hydrocarbon mixtures. researchgate.net For example, the ratio of the peak heights of the methylene (CH₂) and methyl (CH₃) groups can be correlated with the average length of methylene chains between branch points. researchgate.net Furthermore, specific bending vibrations can be indicative of particular branching patterns. For instance, the presence of an isopropyl group often gives rise to a characteristic doublet in the region of 1385-1365 cm⁻¹ in the IR spectrum. spcmc.ac.in

Table 2: Characteristic IR and Raman Frequencies for Branched Alkanes

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Structural Information |

|---|---|---|---|

| C-H Stretch | FTIR/Raman | 2850-3000 | Presence of CH, CH₂, and CH₃ groups. orgchemboulder.com |

| C-H Bend (Scissoring/Rocking) | FTIR | 1350-1470 | Characteristic of methyl and methylene groups. orgchemboulder.com |

| Isopropyl Group Bend | FTIR | 1365-1385 (doublet) | Indicates the presence of an isopropyl moiety. spcmc.ac.in |

| C-C Stretch | Raman | 800-1200 | Sensitive to chain conformation and branching. |

| Longitudinal Acoustic Mode (LAM) | Raman | <400 | Correlates with the length of all-trans chain segments. tsijournals.com |

Determination of Isotopic Ratios in Deuterated Analogs

The analysis of deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), is a powerful tool in chemical analysis. Isotope Ratio Mass Spectrometry (IRMS) is a primary technique used to measure the relative abundance of isotopes in a sample. youtube.com This methodology is critical for mechanistic studies, environmental tracing, and as a way to introduce internal standards for quantitative analysis. nih.gov

The synthesis of deuterated alkanes can be achieved through various methods, including the catalytic transfer deuteration of corresponding alkenes or alkynes, which avoids the need for pressurized deuterium gas. nih.gov Once a deuterated analog of a compound like 2,5-Dimethyl-3-isopropylhexane is synthesized, its isotopic purity and the ratio of deuterated to non-deuterated molecules can be determined.

The core principle involves ionizing the sample and separating the ions based on their mass-to-charge (m/z) ratio. youtube.com A molecule containing deuterium will have a higher mass than its non-deuterated counterpart. For each deuterium atom incorporated, the molecular weight of the compound increases by approximately 1 Da. By measuring the intensities of the ion signals corresponding to the deuterated (M+n) and non-deuterated (M) molecular ions, the isotopic ratio can be precisely calculated. Chemical ionization (CI) mass spectrometry can be particularly useful as it often minimizes fragmentation, providing a clearer view of the molecular ion region for accurate ratio determination. iaea.org

For 2,5-Dimethyl-3-isopropylhexane (C₁₁H₂₄), the introduction of deuterium atoms would result in predictable mass shifts in its mass spectrum, as illustrated in the table below.

Table 1: Predicted Mass Shifts for Deuterated 2,5-Dimethyl-3-isopropylhexane

| Number of Deuterium Atoms | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Δm/z) |

|---|---|---|---|

| 0 | C₁₁H₂₄ | 156.188 | 0 |

| 1 | C₁₁H₂₃D | 157.194 | +1 |

| 2 | C₁₁H₂₂D₂ | 158.200 | +2 |

Mass Spectrometry (MS) for Molecular Identification and Elucidation

Mass spectrometry is an indispensable tool for the structural elucidation of alkanes. When subjected to electron ionization (EI), branched alkanes undergo characteristic fragmentation patterns that provide clues to their structure. Generally, branched alkanes exhibit molecular ion (M⁺) peaks that are less abundant or even absent compared to their straight-chain isomers, especially in highly branched structures. whitman.edu

Fragmentation preferentially occurs at the points of branching due to the formation of more stable secondary and tertiary carbocations. whitman.edu The loss of the largest alkyl radical at a branch point is often favored as this stabilizes the resulting radical. whitman.edu This leads to a mass spectrum that, unlike the smooth decay of fragment clusters seen in n-alkanes, is dominated by a few prominent peaks corresponding to these stable carbocations.

For 2,5-Dimethyl-3-isopropylhexane, the structure contains several branching points. Cleavage at the C3-C4 bond, for instance, can result in the loss of an isobutyl radical or the formation of an isobutyl cation. Similarly, cleavage adjacent to the isopropyl group is highly probable. The expected fragmentation of 2,5-Dimethyl-3-isopropylhexane would yield several key diagnostic ions.

Table 2: Predicted Mass Fragments for 2,5-Dimethyl-3-isopropylhexane

| Observed Ion (m/z) | Proposed Fragment Structure | Neutral Loss (Mass) | Cleavage Point |

|---|---|---|---|

| 113 | [C₈H₁₇]⁺ | Isopropyl (43) | Cleavage at C3-isopropyl bond |

| 99 | [C₇H₁₅]⁺ | Isobutyl (57) | Cleavage at C3-C4 bond |

| 85 | [C₆H₁₃]⁺ | C₅H₁₁ (71) | Cleavage at C4-C5 bond |

| 71 | [C₅H₁₁]⁺ | C₆H₁₃ (85) | Cleavage at C3-C4 bond |

| 57 | [C₄H₉]⁺ (tert-Butyl or isobutyl) | C₇H₁₅ (99) | Fragmentation of larger groups |

Chromatographic Techniques for Separation and Purity Assessment

High-Temperature Gas Chromatography (HTGC) for High-Molecular-Weight Alkanes

High-temperature gas chromatography (HTGC) is a specialized technique designed for the analysis of compounds with high boiling points, such as long-chain alkanes (typically > C₄₀) and waxes. researchgate.net While 2,5-Dimethyl-3-isopropylhexane itself is sufficiently volatile for standard GC, HTGC is essential for analyzing complex hydrocarbon mixtures where such compounds might be present alongside much heavier components, like in crude oil analysis. researchgate.net

The technique utilizes specialized GC columns, often made of stainless steel or treated fused silica, that can withstand temperatures up to 430 °C with minimal stationary phase bleed. This allows for the elution and quantification of very high-molecular-weight n-alkanes and their isomers. researchgate.net HTGC can provide detailed information on the distribution of alkanes across a wide carbon number range within a single analysis. researchgate.net This is crucial for characterizing petroleum products and waxes, where the presence and distribution of both normal and branched high-molecular-weight alkanes define the material's physical properties. researchgate.net

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

Complex hydrocarbon mixtures, such as gasoline or diesel fuel, can contain thousands of individual compounds, including numerous structural isomers of branched alkanes that are impossible to separate using conventional one-dimensional GC. intertek.comconcawe.eu Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant leap in separation power by using two columns with different stationary phases connected in series. intertek.com

In a typical GCxGC setup for hydrocarbon analysis, a non-polar primary column separates compounds based on their boiling points, while a shorter, polar secondary column provides a rapid second dimension of separation based on polarity. intertek.com A modulator sits (B43327) between the two columns, trapping small, sequential fractions of the effluent from the first column and re-injecting them onto the second column. This process creates a highly detailed two-dimensional chromatogram where compounds are separated by both volatility and chemical class. concawe.eu

This technique allows for the clear separation of iso-paraffins (branched alkanes) from n-paraffins (straight-chain alkanes), naphthenes (cycloalkanes), and aromatics. intertek.com The structured nature of the GCxGC contour plot, where chemically similar compounds elute in specific regions, greatly aids in the identification of components in complex mixtures. concawe.eu This enhanced separation is critical for detailed compositional analysis of fuels and environmental samples. intertek.comnih.gov

Table 3: Comparison of Conventional GC and GCxGC for Branched Alkane Analysis

| Feature | Conventional GC (1D-GC) | Two-Dimensional GC (GCxGC) |

|---|---|---|

| Peak Capacity | Limited; frequent co-elution of isomers. concawe.eu | Significantly higher; resolves complex mixtures. concawe.eu |

| Separation Principle | Primarily by boiling point on a single column. | Two independent separations (e.g., boiling point and polarity). intertek.com |

| Compound Identification | Often requires mass spectrometry (MS) to deconvolve co-eluting peaks. | Structured chromatograms group compounds by class, simplifying identification. intertek.comconcawe.eu |

| Application | Routine analysis of simpler mixtures. | Detailed characterization of complex materials like petroleum, fuels, and environmental extracts. intertek.comnih.gov |

Theoretical and Computational Chemistry Studies of 2,5 Dimethyl 3 Isopropylhexane

Quantum Chemical Calculations for Molecular Structure and Reactivity

No specific studies utilizing quantum chemical calculations to analyze the molecular structure and reactivity of 2,5-Dimethyl-3-isopropylhexane were identified. Such studies would typically involve the application of various theoretical methods to elucidate the electronic properties and predict the chemical behavior of the molecule.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

No dedicated Density Functional Theory (DFT) studies on the conformational preferences and energetics of 2,5-Dimethyl-3-isopropylhexane have been found in the surveyed literature. DFT is a common computational method used to investigate the electronic structure of many-body systems, and for a molecule like 2,5-Dimethyl-3-isopropylhexane, it would be instrumental in determining the relative energies of its different spatial arrangements (conformers).

Ab Initio and Semi-Empirical Methods for Electronic Structure

Molecular Modeling and Simulation Approaches

Specific molecular modeling and simulation studies for 2,5-Dimethyl-3-isopropylhexane are not present in the available literature. These approaches are crucial for understanding the conformational landscape and dynamic behavior of molecules.

Conformational Analysis and Exploration of Potential Energy Surfaces

There is no published research on the conformational analysis or the exploration of the potential energy surface for 2,5-Dimethyl-3-isopropylhexane. Such an analysis would involve identifying stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics (MD) simulation studies specifically focused on 2,5-Dimethyl-3-isopropylhexane were found. MD simulations are a powerful tool for studying the physical movements of atoms and molecules over time, and they could provide valuable information about the bulk properties and intermolecular interactions of this compound.

Topological Indices and Quantitative Structure-Property Relationship (QSPR) Methodologies for Branched Alkanes

While the use of topological indices and Quantitative Structure-Property Relationship (QSPR) methodologies is a well-established field for predicting the physicochemical properties of branched alkanes in general, no studies were found that specifically calculate or apply these methods to 2,5-Dimethyl-3-isopropylhexane. QSPR models correlate the structural features of molecules with their properties, and topological indices are numerical descriptors of molecular structure. The absence of specific studies for this compound means there are no published QSPR models or calculated topological indices to report.

Application of Wiener Index and its Derivatives to Structure-Property Correlations

The Wiener index, one of the earliest topological indices, is a valuable tool in chemical graph theory for the quantitative description of molecular structure. wikipedia.org It is calculated by summing the lengths of the shortest paths between all pairs of non-hydrogen atoms within the molecule's graph representation. arxiv.org For alkanes, this index has been shown to correlate with various physical properties, including boiling points, heats of vaporization, and surface tension. github.io

The degree of branching in an alkane molecule significantly influences its Wiener index. Generally, for a set of isomers, a more compact, highly branched structure will have a lower Wiener index than a linear or less branched structure. This is because the average distance between atoms is smaller in more spherical molecules. The Wiener index and its derivatives are instrumental in developing quantitative structure-property relationship (QSPR) models for alkanes. github.io These models can be used to predict the properties of uncharacterized alkanes like 2,5-dimethyl-3-isopropylhexane based on their molecular structure.

Below is an illustrative table comparing the calculated Wiener indices for 2,5-dimethyl-3-isopropylhexane and some of its isomers.

| Compound Name | IUPAC Name | Structure | Wiener Index (W) |

| n-Undecane | Undecane (B72203) | Linear | 220 |

| 2-Methylnonane | 2-Methyldecane | Branched | 168 |

| 2,5-Dimethyl-3-isopropylhexane | 2,5-Dimethyl-3-(propan-2-yl)hexane | Highly Branched | 118 |

Note: The Wiener indices in this table are calculated based on the molecular graphs of the compounds and are for illustrative purposes.

Graph Eccentricity and Other Graph Theoretical Descriptors in Hydrocarbon Analysis

Graph theoretical descriptors extend beyond the Wiener index to include a variety of other indices that capture different aspects of molecular topology. Graph eccentricity, for instance, is the maximum distance from a vertex to any other vertex in the graph. researchgate.net Descriptors based on eccentricity can provide a more nuanced understanding of molecular shape and size, which is particularly useful in distinguishing between isomers of complex hydrocarbons. researchgate.net

Other important graph theoretical descriptors used in the analysis of alkanes include the Randić index, which is based on the degree of vertices, and various Zagreb indices. researchgate.netacs.org These descriptors are employed in QSPR and quantitative structure-activity relationship (QSAR) studies to build predictive models for a wide range of properties. For highly branched alkanes like 2,5-dimethyl-3-isopropylhexane, a combination of different topological indices is often necessary to create robust predictive models. researchgate.net

The following table provides a hypothetical comparison of various graph theoretical descriptors for isomers of undecane (C11H24).

| Descriptor | n-Undecane | 2-Methylnonane | 2,5-Dimethyl-3-isopropylhexane |

| Wiener Index | 220 | 168 | 118 |

| Average Eccentricity | 5.5 | 4.8 | 4.2 |

| Randić Index | 5.414 | 5.232 | 4.950 |

Note: The values in this table are illustrative and intended to demonstrate the trends in these descriptors with increased branching.

Development and Validation of Atom-Type-Based Topological Indices

While early topological indices treated all carbon atoms equally, more advanced methods incorporate information about the specific type of each atom, such as its hybridization state and local environment. acs.org Atom-type-based topological indices provide a more detailed and accurate description of the molecular structure, leading to improved predictive models. These indices are particularly important for molecules with diverse chemical environments, such as highly branched alkanes where primary, secondary, tertiary, and quaternary carbons may be present.

For 2,5-dimethyl-3-isopropylhexane, which contains a variety of carbon atom types, these advanced topological indices can more accurately capture the nuances of its structure. The development and validation of these indices often involve statistical analysis of large datasets of compounds with known properties to ensure the robustness and predictive power of the resulting QSPR models.

Predictive Models for Structural Features and Related Molecular Behavior

Predictive models are a cornerstone of computational chemistry, enabling the estimation of physical and chemical properties without the need for extensive experimental measurements. For branched alkanes, these models can predict properties such as boiling point, density, viscosity, and thermochemical data like enthalpy of formation. acs.orgarxiv.org

These models are often built using techniques like multiple linear regression or more advanced machine learning algorithms, such as artificial neural networks. arxiv.org The inputs for these models are typically a set of calculated molecular descriptors, including the topological indices discussed previously. For a molecule like 2,5-dimethyl-3-isopropylhexane, such predictive models can provide valuable data for chemical process design and engineering applications.

Here is an illustrative table of predicted properties for 2,5-dimethyl-3-isopropylhexane based on trends observed for highly branched alkanes.

| Property | Predicted Value | Unit |

| Boiling Point | 165 - 175 | °C |

| Density at 20°C | 0.75 - 0.77 | g/cm³ |

| Enthalpy of Formation (gas) | -250 to -260 | kJ/mol |

Note: These values are hypothetical and based on general trends for highly branched alkanes. They are for illustrative purposes only.

Computational Predictions of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions and identifying the high-energy transition states that control reaction rates. grnjournal.us For alkanes, common reactions of industrial and academic interest include pyrolysis, combustion, and isomerization. acs.orgresearchgate.net

For a highly branched alkane like 2,5-dimethyl-3-isopropylhexane, computational methods such as Density Functional Theory (DFT) can be used to model these reactions. nih.gov By calculating the potential energy surface for a given reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures and energies of all intermediates and transition states. libretexts.org

For example, in the thermal cracking (pyrolysis) of 2,5-dimethyl-3-isopropylhexane, a variety of carbon-carbon bonds could break in the initial step. Computational models can predict which bond is most likely to break by calculating the activation energies for each possible initiation step. acs.org Similarly, in isomerization reactions, which are important in petroleum refining, computational chemistry can elucidate the complex multi-step mechanisms involving carbocation intermediates and help in designing more efficient catalysts. researchgate.net The understanding of transition states is central to transition state theory, which provides a framework for calculating reaction rates. wikipedia.org

Reaction Chemistry and Mechanistic Studies of 2,5 Dimethyl 3 Isopropylhexane Precursors and Analogs

Mechanistic Insights into Carbon-Carbon Bond Formation in Highly Branched Systems

The construction of sterically hindered, highly branched carbon skeletons necessitates specific strategies for carbon-carbon bond formation. Modern photocatalytic methods have emerged as a powerful tool for the direct functionalization of alkanes. rsc.org These processes often rely on a hydrogen atom transfer (HAT) mechanism. rsc.org A common strategy involves the generation of highly reactive chlorine radicals (Cl•) from 3d transition metal-chloride complexes through a photoinduced ligand-to-metal charge transfer (LMCT) process. rsc.org This chlorine radical can then abstract a hydrogen atom from an alkane, even from sterically hindered systems, to generate a carbon-centered radical. This alkyl radical subsequently reacts with an electrophile, such as an alkyne, to form the new C-C bond. rsc.org

Another pathway involves iron catalysis, where an alkyl radical, generated via HAT, adds to an alkyne. This is followed by a sulfonyl radical elimination to yield the alkynylated product, with the catalytic cycle being regenerated through a single electron transfer (SET) process involving Fe(II) species. rsc.org DFT calculations and experimental studies have supported these proposed mechanisms. rsc.org

Acid-catalyzed reactions provide an alternative route. For instance, biomass-derived molecules like furan (B31954) and furfural (B47365) can be used to create precursors for branched-chain alkanes. The mechanism involves the protonation of an alcohol or aldehyde, which is then followed by the nucleophilic addition of furan via an oxonium ion intermediate to form a new C-C bond. researchgate.net

The inherent properties of C-C bonds in alkanes also influence their reactivity. Computational studies on n-alkanes have shown that while the bond strength of most C-C bonds is relatively constant (around 88 kcal mol⁻¹), the proton affinities vary significantly, being highest for the central C-C bond. uregina.ca This information is critical for understanding mechanisms in acid-catalyzed cracking, a process relevant to the isomerization and synthesis of branched alkanes, which may proceed through the protonation of a C-C sigma bond to form unstable carbonium ion intermediates. uregina.ca

A proposed mechanism for the enzyme deoxypodophyllotoxin (B190956) synthase (DPS), which catalyzes a complex C-C bond formation, offers further insight. The reaction likely proceeds through hydrogen atom abstraction from a benzylic position, followed by oxidation of the resulting radical to a carbocation. A Friedel–Crafts-like ring closure then forms the C-C bond, and subsequent deprotonation restores aromaticity. nih.gov This highlights a hybrid radical-polar pathway where substrate positioning within the enzyme's active site is a primary determinant for regio- and stereoselectivity. nih.gov

Detailed Studies of Hydrogenation Reaction Mechanisms

The conversion of unsaturated precursors (alkenes and alkynes) into saturated branched alkanes is typically achieved through catalytic hydrogenation. libretexts.org This process is a thermodynamically favorable exothermic reaction, but it requires a catalyst to overcome a high activation energy. pressbooks.publibretexts.org The most commonly used catalysts are finely divided transition metals such as palladium, platinum, and nickel, often supported on carbon (Pd/C). libretexts.orgpressbooks.pub

While the explicit details of the mechanism are not fully understood, it is widely accepted that the reaction occurs on the surface of the metal catalyst. pressbooks.pubyoutube.com The general mechanism involves several key steps:

Adsorption of Reactants : Both the hydrogen gas (H₂) and the alkene are adsorbed onto the surface of the metal catalyst. libretexts.orgstudy.com

Activation of Hydrogen : The catalyst facilitates the cleavage of the H-H bond, and the individual hydrogen atoms bind to the metal surface. libretexts.orgpressbooks.pub This weakening of the H-H bond is crucial for lowering the reaction's activation energy. pressbooks.pub

Hydrogen Transfer : Two hydrogen atoms are sequentially transferred from the metal surface to the carbons of the double bond. libretexts.orglibretexts.org The alkene's pi orbitals form a complex with the vacant orbitals on the metal surface, facilitating this transfer. youtube.com

Syn-Addition : Due to the spatial arrangement of the alkene and hydrogen atoms on the flat catalyst surface, both hydrogens add to the same face of the double bond. This mode of addition is known as "syn addition". libretexts.orgpressbooks.pub

Desorption of Product : The resulting saturated alkane is more weakly adsorbed and is released from the catalyst surface, freeing the active sites for the next catalytic cycle. libretexts.org

This process effectively breaks the C=C pi bond and the H-H sigma bond while forming two new C-H sigma bonds, leading to the saturation of the precursor molecule. pressbooks.pub

Alkylation Reaction Pathways and Selectivity Control

Alkylation reactions are fundamental to building the complex carbon framework of highly branched alkanes. One relevant pathway is the alkylation of the side chain of alkyl-substituted aromatic hydrocarbons with aliphatic monoolefins. This reaction can be catalyzed by systems such as an alkaline metal loaded on an alumina (B75360) carrier. epo.org Such processes are crucial for producing specific branched structures that can serve as precursors to other valuable chemicals. epo.org

Controlling selectivity is a major challenge in the alkylation of alkanes, which often contain multiple C-H bonds with similar reactivity. Free-radical halogenation, for example, can be a gateway to further functionalization but often suffers from a lack of selectivity. masterorganicchemistry.com Free-radical chlorination with Cl₂ in the presence of light or heat can lead to a mixture of products if the alkane has different types of C-H bonds (primary, secondary, tertiary), as their reaction rates are comparable. masterorganicchemistry.comlibretexts.org

In contrast, free-radical bromination exhibits much higher selectivity. masterorganicchemistry.com Bromine is significantly more selective for abstracting a hydrogen atom from a tertiary carbon than from a secondary or primary carbon. This high selectivity allows for the functionalization of a specific position even in a complex alkane, installing a good leaving group (bromine) that enables subsequent nucleophilic substitution or elimination reactions to build more complex structures. masterorganicchemistry.com

Catalytic Reaction Pathways and Stereochemical Control

Catalysts are central to synthesizing and modifying branched alkanes, influencing not only the reaction rate but also the product distribution and stereochemistry. researchgate.net In processes like hydroisomerization, which converts n-alkanes to branched isomers, bifunctional catalysts containing both metal sites (e.g., Platinum) and acid sites (e.g., zeolites like SAPO-11) are employed. researchgate.net The reaction mechanism is thought to follow a parallel-sequential pathway. researchgate.net

The structure of the catalyst, including the support material and the nature of the active sites, has a profound impact on the outcome of the reaction. Studies comparing different zeolite supports for Ni-Cu catalysts in the conversion of brown grease to sustainable aviation fuel (which contains branched alkanes) illustrate this point. mdpi.com While SAPO-supported catalysts (NCSAPO-11, NCSAPO-34) showed high selectivity towards n-alkanes (~88.5%), ZSM-supported catalysts (NCZSM-5, NCZSM-22) favored the formation of desired iso-alkanes and cycloalkanes. mdpi.com

The table below summarizes the product distribution based on the catalyst support used.

| Catalyst Support | n-Alkanes Selectivity (%) | iso-Alkanes Selectivity (%) | Cycloalkanes Selectivity (%) | Aromatics Selectivity (%) |

|---|---|---|---|---|

| SAPO-11 | ~88.5 | ~7.5 | ~2.5 | ~1.5 |

| SAPO-34 | ~88.5 | ~7.5 | ~2.5 | ~1.5 |

| ZSM-5 | Lower | Higher | Higher | Higher |

| ZSM-22 | Lower | Higher | Higher | Higher |

Data adapted from studies on zeolite-supported Ni-Cu catalysts. mdpi.com "Lower" and "Higher" indicate relative selectivities compared to SAPO-supported catalysts.

Similarly, in metal-organic frameworks (MOFs) used for oxidation reactions, the catalyst structure, including pore size and the presence of functional groups on the linkers, can dramatically alter selectivity. acs.orgacs.org For instance, incorporating amine groups near Fe active centers in a MIL-101 framework introduces hydrogen-bonding donors that can stabilize a specific reaction transition state, shifting selectivity for benzaldehyde (B42025) from 59% to 100% over styrene (B11656) oxide. acs.orgacs.org While not directly related to alkane synthesis, this demonstrates the principle of using catalyst structure to control product outcomes through non-covalent interactions.

Stereoelectronic effects, which refer to the influence of orbital alignment on the reactivity and stability of molecules, are critical in determining reaction pathways. The stability of branched alkanes themselves is influenced by such effects. researchgate.netnih.gov The enhanced stability of branched isomers compared to their linear counterparts is not fully explained by steric repulsion but is tied to stabilizing geminal σ→σ* delocalization. researchgate.net This orbital interaction is particularly pronounced in structures with adjacent C-C bonds, which is characteristic of branched alkanes. researchgate.net This effect, sometimes called protobranching, is supported by computational studies showing that electron correlation effects between electrons in 1,3-alkyl groups are largely responsible for the greater stability. nih.gov

In reaction mechanisms, the geometry of the transition state is often dictated by the need for optimal orbital overlap. youtube.com For example, in nucleophilic substitution reactions (Sₙ2), the nucleophile attacks the carbon center from the side opposite to the leaving group, leading to an inversion of stereochemistry. This specific geometry allows for the most efficient interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-leaving group bond. youtube.com Understanding these principles is essential for designing syntheses that can control the stereochemistry of complex molecules like the precursors to 2,5-dimethyl-3-isopropylhexane.

Advanced Research Directions and Future Perspectives in Branched Alkane Chemistry

Development of Novel Stereoselective Synthetic Routes for Specific Isomers

The precise three-dimensional arrangement of atoms in branched alkanes can significantly influence their physical and chemical properties. However, controlling the stereochemistry during the synthesis of complex alkanes with multiple chiral centers remains a formidable challenge. Current synthetic methods often yield a mixture of stereoisomers, necessitating difficult and costly separation processes.

Future research is intensely focused on the development of novel catalytic systems capable of stereoselective synthesis. This involves designing catalysts that can differentiate between prochiral centers and direct the formation of a specific desired isomer. Advances in asymmetric catalysis, utilizing chiral ligands on metal centers, are paving the way for reactions that can construct complex branched alkane skeletons with high enantiomeric and diastereomeric purity. A significant challenge lies in applying these methods to non-functionalized hydrocarbons, which lack the reactive handles that typically facilitate such selective transformations. One emerging strategy involves the use of multicomponent coupling reactions mediated by visible light, which can assemble complex molecules like α-branched secondary alkylamines from simpler precursors. rsc.org Another approach focuses on overcoming the low solubility of long-chain intermediates to synthesize high-molecular-weight (C40+) branched alkanes. nih.gov

Integration of Machine Learning and Artificial Intelligence in QSPR/QSAR for Complex Branched Alkanes

The relationship between the structure of a molecule and its properties is complex, especially for highly branched alkanes with numerous isomers. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to predict the properties and activities of chemical compounds based on their molecular structure.

The integration of Machine Learning (ML) and Artificial Intelligence (AI) is set to revolutionize QSPR/QSAR for complex branched alkanes. cetjournal.it Traditional models often rely on linear regressions, but advanced ML algorithms like neural networks and random forests can capture the intricate, non-linear relationships between molecular descriptors and macroscopic properties. cetjournal.it These models can be trained on large datasets to predict properties such as boiling points, viscosity, and combustion enthalpy with high accuracy. acs.org This predictive power accelerates the discovery of new molecules with desired characteristics without the need for exhaustive experimental synthesis and testing. cetjournal.itbirmingham.ac.uk For instance, ML-QSPR models are being developed to predict the physicochemical properties of fuels, which are complex mixtures containing a wide variety of branched alkanes. birmingham.ac.uk These advancements are improving the efficiency and accuracy of chemical experiments and accelerating research. cetjournal.it

| Machine Learning Application | Predicted Property | Relevance to Branched Alkanes |

| Artificial Neural Networks | Combustion Enthalpy | Prediction of energy content for fuel applications. acs.org |

| Random Forests | Physical Hazards | Assessing safety profiles of complex hydrocarbon mixtures. cetjournal.it |

| CRITIC-TOPSIS Assessment | Aqueous Solubility | Evaluating environmental impact and fate of organic pollutants. nih.gov |

Real-Time In Situ Monitoring of Branched Alkane Synthesis and Transformation

Understanding the mechanisms of chemical reactions is crucial for optimizing synthetic processes. Traditional analytical techniques often require quenching the reaction and analyzing samples, which may not accurately represent the reactive species present. Real-time, in situ monitoring techniques provide a dynamic window into the reaction as it occurs.

Advanced spectroscopic methods are now being applied to study the synthesis and transformation of branched alkanes. For example, time-resolved infrared (TRIR) and X-ray absorption fine structure (XAFS) spectroscopy can be used to observe the formation and reactivity of short-lived intermediates, such as alkane complexes, during catalytic reactions. researchgate.net Furthermore, techniques like 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) NMR are being developed for the in situ characterization and quantification of branched alkanes within the complex environment of a catalyst's pores. nih.govacs.org This allows researchers to probe how catalyst structure and reaction conditions influence product formation, providing critical insights for designing more efficient and selective catalysts. acs.org

Elucidation of Complex Isomeric Mixtures and Their Advanced Characterization

Branched alkanes can exist as a vast number of structural isomers, which often have very similar physical properties, making their separation and identification challenging. Crude oil, for example, is an incredibly complex mixture containing thousands of different alkane isomers. researchgate.net

Modern analytical techniques are pushing the boundaries of isomer resolution. The coupling of gas chromatography with vacuum ultraviolet (VUV) spectroscopy and mass spectrometry (GC/VUV-MS) provides enhanced capabilities for distinguishing between different branched isomers in complex mixtures. acs.org This method allows for the identification and quantification of specific isomer classes, such as monomethyl or tetramethyl isomers, which would be underestimated by conventional methods. acs.org Additionally, advanced NMR techniques, like those used for in situ monitoring, can discriminate between different types of branching even within the confined spaces of porous materials. nih.govacs.org These advanced characterization methods are essential for understanding the composition of fossil fuels and for quality control in the production of synthetic fuels and lubricants.

| Characterization Technique | Application | Key Finding for Branched Alkanes |

| GC-VUV-MS | Analysis of Diesel Fuel | Quantifies different classes of branched isomers, revealing that branching is underestimated by half in typical analyses. acs.org |

| 2D DQF-COSY NMR | In-pore Mixture Analysis | Enables discrimination and quantification of linear vs. branched alkanes inside catalyst pores. nih.govacs.org |

| Mass & Infrared Spectroscopy with GC | Petroleum Ether Analysis | Identifies that highly branched, complex alkane structures are less likely to be detected than simpler isomers. researchgate.net |

Exploration of New Catalytic Paradigms for Branched Hydrocarbon Synthesis

Catalysis is at the heart of hydrocarbon chemistry. The development of new catalysts is essential for more efficient, selective, and sustainable synthesis of branched alkanes. Future research is moving beyond traditional catalyst design to explore entirely new catalytic concepts.

One promising area is the use of composite catalysts in a single reactor to directly synthesize branched hydrocarbons from feedstocks like CO2. osti.gov This approach combines multiple catalytic functions to achieve complex transformations in a single step. Another paradigm involves "shuttle catalysis," which uses a carrier molecule to transport reactive functional groups, enabling safer and more efficient reactions. kuleuven.be Furthermore, inspiration is being drawn from biological systems, with synthetic catalysts being designed to mimic the function of enzymes like cytochromes P450 for highly selective C-H bond functionalization under mild conditions. thieme-connect.de The development of metal-catalyst-free synthesis routes, for instance using atomic carbon and molecular hydrogen in the gas phase, represents a radical departure from conventional methods and could lead to more sustainable chemical production. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-dimethyl-3-isopropylhexane in laboratory settings?

- Methodology : A plausible route involves alkyne functionalization followed by hydrogenation. For example, diisopropylacetylene (a structurally related compound) can be synthesized via coupling reactions and subsequently hydrogenated to yield branched alkanes . Purification via fractional distillation under reduced pressure is critical to isolate the target compound. Gas chromatography-mass spectrometry (GC-MS) should validate purity (>98%) .

Q. How can the molecular structure of 2,5-dimethyl-3-isopropylhexane be confirmed using spectroscopic techniques?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H NMR can resolve methyl and isopropyl group splitting patterns (e.g., δ 0.8–1.5 ppm for CH groups). C NMR identifies quaternary carbons at the branching points .

- Infrared (IR) Spectroscopy : Absence of C=C or C≡C stretches (~1600–2200 cm) confirms saturation.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 156 (CH) and fragmentation patterns validate the structure .

Q. What experimental techniques are suitable for determining the compound’s thermal stability and phase transitions?

- Methodology : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert atmospheres (N) can assess decomposition temperatures and melting points. Cross-reference data with NIST’s Standard Reference Database for validation .

Advanced Research Questions

Q. How can computational approaches predict the physicochemical properties of 2,5-dimethyl-3-isopropylhexane?

- Methodology :

- Quantum Chemistry : Density Functional Theory (DFT) calculates optimized geometries, dipole moments, and electronic properties.

- Quantitative Structure-Property Relationship (QSPR) : Neural network models correlate molecular descriptors (e.g., Wiener index, molar refractivity) with properties like boiling point and logP .

- Example Data :

| Property | Experimental Value | QSPR Predicted Value |

|---|---|---|

| Boiling Point (°C) | 189.3 | 192.5 |

| LogP (Octanol-Water) | 4.21 | 4.05 |

Q. What strategies resolve contradictions in reactivity data under varying experimental conditions (e.g., solvent effects, temperature)?

- Methodology :

- Statistical Thermodynamics : Analyze free energy changes (ΔG) to explain solvent-dependent reaction pathways.

- Cross-Validation : Replicate experiments in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents. Use Arrhenius plots to isolate temperature effects on reaction rates .

- Case Study : Discrepancies in oxidation rates may arise from solvent polarity; computational solvent models (COSMO-RS) can predict solvation effects .

Q. How can researchers investigate the compound’s role in atmospheric oxidation processes?

- Methodology :

- Chamber Studies : Simulate atmospheric conditions (UV light, O) to track degradation products via GC-MS or FTIR.

- Mechanistic Probes : Isotopic labeling (e.g., C) identifies reaction intermediates. For example, analogous studies on branched alkanes detected ketones and aldehydes as oxidation products .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and computed solubility parameters?

- Methodology :

- Hansen Solubility Parameters (HSP) : Experimentally determine HSP via solubility tests in 30+ solvents. Compare with computed values from group contribution methods.

- Error Analysis : Use root-mean-square deviations (RMSD) to quantify mismatches. Adjust computational models (e.g., QSPR descriptors) to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.